(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside
CAS No.:
Cat. No.: VC14498747
Molecular Formula: C34H42O19
Molecular Weight: 754.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H42O19 |
|---|---|
| Molecular Weight | 754.7 g/mol |
| IUPAC Name | [3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3 |
| Standard InChI Key | FHIJMQWMMZEFBL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (C₃₄H₄₂O₁₉) consists of a sucrose core modified by two sinapoyl groups at the 3' and 6 positions . The sinapoyl substituents—derived from sinapic acid, a hydroxycinnamic acid derivative—introduce aromaticity and hydrogen-bonding capacity, critical for its biological interactions. The molecular weight is 754.7 g/mol, as confirmed by PubChem and VulcanChem analyses .
Table 1: Key Molecular Identifiers
Natural Occurrence
This compound is predominantly isolated from Polygala tenuifolia and Polygala glomerata, plants used in traditional Chinese medicine for cognitive enhancement . Its concentration in root extracts correlates with the neuroprotective efficacy of these botanicals.
Biological Activities and Mechanisms
Neuroprotective Effects
(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside enhances hippocampal neuronal plasticity by upregulating brain-derived neurotrophic factor (BDNF) and synaptophysin expression under chronic stress. In murine models, it reverses stress-induced dendritic atrophy, restoring synaptic density to baseline levels.
Antidepressant-like Properties
The compound exhibits dose-dependent antidepressant effects in forced swim and tail suspension tests. Mechanistically, it normalizes hypothalamic-pituitary-adrenal (HPA) axis hyperactivity and reduces corticosterone levels, mitigating stress-induced neuronal damage.
Anti-inflammatory Action
By inhibiting NF-κB and MAPK signaling pathways, this molecule suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cells. Its dual sinapoyl groups contribute to free radical scavenging, reducing oxidative stress in neurodegenerative models.
Synthesis and Extraction Methodologies
Plant-Based Extraction
The compound is extracted via ethanol-water solvent systems from Polygala roots, followed by chromatographic purification (e.g., HPLC, silica gel). Yield optimization studies recommend 70% ethanol for maximal recovery of oligosaccharide esters.
Synthetic Challenges
Total synthesis remains impractical due to the molecule’s stereochemical complexity. Current efforts focus on enzymatic acylation of sucrose with sinapoyl-CoA, achieving ~30% conversion efficiency.
Pharmacological Research Findings
Table 2: Key Pharmacological Data
| Model System | Observed Effect | Mechanism | Citation |
|---|---|---|---|
| Chronic stress mice | Reversed dendritic atrophy | ↑ BDNF, ↑ synaptophysin | |
| LPS-stimulated BV2 | Reduced IL-6 by 58% | NF-κB/MAPK inhibition | |
| In vitro antioxidant | DPPH scavenging (IC₅₀ = 12.4 μM) | Radical stabilization via phenolic -OH |
Applications in Traditional and Modern Medicine
Traditional Use
In Polygala-based formulations, this compound contributes to the "calming spirit" effects described in Shennong Bencao Jing. Modern reinterpretations attribute these properties to its serotonergic and neurogenic activities .
Analytical Characterization Techniques
Spectroscopic Identification
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UV-Vis: λₘₐₐ = 330 nm (sinapoyl π→π* transitions)
-
MS/MS: Fragmentation at m/z 331.1 (sinapoyl ion) and m/z 423.2 (sucrose + H₂O)
Future Research Directions
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Structure-Activity Relationships: Systematic modification of acyl positions to optimize pharmacokinetics.
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Clinical Translation: Phase I trials assessing tolerability in neurodegenerative disorders.
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Biosynthetic Pathways: Elucidating plant acyltransferases responsible for regioselective sinapoylation.
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